molecular formula C8H19N3OS B12626128 Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- CAS No. 942292-25-3

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-

Katalognummer: B12626128
CAS-Nummer: 942292-25-3
Molekulargewicht: 205.32 g/mol
InChI-Schlüssel: DSGMFIGPCWLJBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- is an organic compound with the molecular formula C8H19N3OS. It is characterized by the presence of an acetamide group, an ethylthio group, and an aminoethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- typically involves the reaction of ethylthioacetic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

942292-25-3

Molekularformel

C8H19N3OS

Molekulargewicht

205.32 g/mol

IUPAC-Name

N-[2-(2-aminoethylamino)ethyl]-2-ethylsulfanylacetamide

InChI

InChI=1S/C8H19N3OS/c1-2-13-7-8(12)11-6-5-10-4-3-9/h10H,2-7,9H2,1H3,(H,11,12)

InChI-Schlüssel

DSGMFIGPCWLJBO-UHFFFAOYSA-N

Kanonische SMILES

CCSCC(=O)NCCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.